6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
This compound is a benzannulated cycloheptenone derivative featuring a dimethylamino-substituted phenylmethylene group at the 6-position. Its structure combines a seven-membered aromatic ring fused to a benzene ring, with a conjugated enone system and an electron-donating dimethylamino group. This design confers unique electronic properties, making it relevant in materials science (e.g., organic electronics) and medicinal chemistry (e.g., mast cell stabilization) . The compound is synthesized via methods such as condensation reactions or microwave-assisted heterocyclization .
Properties
Molecular Formula |
C20H21NO |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
InChI |
InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3 |
InChI Key |
VWPPUIVJOSQTOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves several steps. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable cycloheptanone derivative under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency .
Chemical Reactions Analysis
6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Scientific Research Applications
6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoannulene core can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Materials Science
Key Insights :
- The dimethylamino group in the target compound enhances electron-donating capacity compared to trifluoromethyl or benzyloxy groups .
- Smaller annulenic rings (e.g., benzo[7]annulenone) exhibit higher reactivity in cycloaddition reactions due to increased ring strain .
Key Insights :
Biological Activity
6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS No. 101001-12-1) is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21NO
- Molecular Weight : 291.39 g/mol
- Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a tetrahydrobenzo structure.
Anticancer Properties
Recent studies have indicated that compounds similar to 6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibit notable anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 and cyclin D1.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. Preliminary results indicate effective inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism : The antimicrobial activity is believed to stem from the disruption of bacterial cell membrane integrity and interference with metabolic processes.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety of this compound:
- Acute Toxicity : Studies indicate that the compound has a low acute toxicity profile in animal models with an LD50 greater than 2000 mg/kg.
- Chronic Exposure : Long-term exposure studies are ongoing to evaluate potential carcinogenic effects and reproductive toxicity.
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO |
| Molecular Weight | 291.39 g/mol |
| Anticancer IC50 (various lines) | 10 - 30 µM |
| Antimicrobial Activity | Effective against S. aureus & E. coli |
| Acute Toxicity (LD50) | >2000 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
